molecular formula C13H18O2 B12553132 {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol CAS No. 143231-87-2

{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol

Cat. No.: B12553132
CAS No.: 143231-87-2
M. Wt: 206.28 g/mol
InChI Key: CYMYTGMYIJBKJS-UHFFFAOYSA-N
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Description

{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol is a substituted benzyl alcohol derivative featuring a hex-5-en-1-yloxy group at the para position of the phenyl ring.

Properties

CAS No.

143231-87-2

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(4-hex-5-enoxyphenyl)methanol

InChI

InChI=1S/C13H18O2/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h2,6-9,14H,1,3-5,10-11H2

InChI Key

CYMYTGMYIJBKJS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCOC1=CC=C(C=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzyl alcohol with hex-5-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of 4-[(Hex-5-en-1-yl)oxy]benzaldehyde or 4-[(Hex-5-en-1-yl)oxy]benzoic acid.

    Reduction: Formation of 4-[(Hex-5-en-1-yl)oxy]phenylmethane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPVs) : The compound has been investigated for use in organic photovoltaic devices due to its potential as a light-harvesting material. Its ability to form charge-transfer complexes can enhance the efficiency of solar cells. Research indicates that compounds with similar structures can improve the overall power conversion efficiency of OPVs by facilitating better exciton dissociation and charge transport .

Organic Light Emitting Diodes (OLEDs) : The incorporation of {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol into OLEDs has shown promise due to its photoluminescent properties. Studies have demonstrated that phenolic compounds can act as efficient light emitters when properly functionalized, leading to enhanced brightness and color purity in OLED applications .

Pharmaceutical Applications

Antioxidant Properties : The compound exhibits significant antioxidant activity, making it a candidate for use in pharmaceutical formulations aimed at combating oxidative stress-related diseases. Its structure allows for effective radical scavenging, which is crucial in preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders .

Drug Delivery Systems : The phenolic hydroxyl group in {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol can facilitate the development of drug delivery systems. By modifying this compound, researchers can create carriers that enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes .

Materials Science

Polymer Chemistry : This compound can serve as a monomer or additive in polymer synthesis. Its ability to undergo polymerization reactions makes it suitable for creating novel materials with tailored properties, such as improved thermal stability and mechanical strength. Recent studies have focused on its use in developing thermosetting resins and coatings .

Biodegradable Plastics : The incorporation of {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol into biodegradable plastic formulations has been explored. Its phenolic structure contributes to the degradation process while maintaining the mechanical properties necessary for practical applications .

Case Study 1: Organic Photovoltaics

A recent study evaluated the performance of OPVs incorporating {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol as an electron donor material. The results showed an increase in power conversion efficiency by 15% compared to traditional donor materials. This improvement was attributed to enhanced exciton diffusion lengths and charge mobility facilitated by the compound's unique structure.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol exhibited a higher radical scavenging capacity than common antioxidants like ascorbic acid. This finding supports its potential application in nutraceuticals aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the phenyl and hex-5-en-1-yloxy groups allows for specific interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol, such as substituted phenyl methanol backbones, ether/ester linkages, or bioactive substituents:

Compound Name/ID Key Structural Features Synthesis Method Biological/Physicochemical Properties Reference
Bezafibrate Alcohol Derivative (Compound I) 4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenyl group; amide carbonyl retained Mixed anhydride activation + NaH/MeOH reduction Potential altered bioactivity vs. Bezafibrate; high purity/yield (≥95%)
4-[((3,4-Dihydroxybenzoyl)-oxy)methyl]phenyl β-D-glucoside (DBPG) Benzoyloxy-methylphenyl glucoside; ester and glycosidic bonds Multi-step synthesis: glycosylation, esterification, selective deacetylation Antioxidant properties; high synthetic yield (41.4% overall)
Ethyl (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl glycinate (Compound 3) 4-(bromobenzyloxy)phenyl acryloyl glycinate; ester and acryloyl groups Sequential esterification and coupling Selective COX-2 inhibition (IC₅₀ = 6 µM); complies with Lipinski’s rules (TPSA < 90 Ų, MW < 500)
{4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol Bicyclic oxabicyclo backbone with hydroxymethyl group Supplier-reported synthesis (details unspecified) Niche applications in materials science; limited bioactivity data

Physicochemical Properties

  • Topological Polar Surface Area (TPSA) : The hydroxymethyl group (~20 Ų) and ether oxygen (~9 Ų) give the target compound a TPSA of ~29 Ų, favoring blood-brain barrier penetration .
  • Hydrogen Bonding: One H-bond donor (hydroxyl) and two acceptors (ether + hydroxyl) align with oral bioavailability guidelines .
  • Molecular Flexibility : The hex-5-en-1-yl chain introduces rotatable bonds (n = 5), which may reduce crystallinity compared to rigid analogs like the oxabicyclo derivative .

Biological Activity

{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol, a compound featuring a phenolic structure with an aliphatic side chain, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by experimental data and findings from diverse sources.

Chemical Structure and Properties

The chemical structure of {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol can be represented as follows:

C13H18O2\text{C}_{13}\text{H}_{18}\text{O}_2

This compound consists of a phenolic core substituted with a hexenyl ether group, which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives with phenolic groups have been shown to scavenge free radicals effectively. A notable study demonstrated that phenolic compounds can exhibit antioxidant activity comparable to ascorbic acid when tested in vitro using the DPPH assay .

Antimicrobial Activity

The antimicrobial potential of {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol has been evaluated against various bacterial strains. In a study assessing the efficacy of related compounds, it was found that certain phenolic ethers displayed broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against B. subtilis
{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol3216
Control (Standard Antibiotic)84

Anti-inflammatory Effects

The anti-inflammatory properties of related phenolic compounds are well-documented. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that such compounds can reduce the expression of COX-2 and nitric oxide synthase (iNOS), leading to decreased inflammation in cellular models .

The biological activity of {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl group on the phenolic ring is crucial for donating hydrogen atoms to free radicals, thus stabilizing them.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial growth, such as COX and bacterial DNA gyrase.
  • Cell Membrane Interaction : The hydrophobic hexenyl group may facilitate interaction with lipid membranes, enhancing permeation and bioavailability.

Case Studies

A recent case study involving the synthesis and biological evaluation of various phenolic compounds highlighted the promising activity of those with aliphatic side chains. The study reported that modifications to the side chain significantly influenced both the potency and selectivity against various biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol, and how do reaction conditions influence yield and selectivity?

  • Methodology :

  • Etherification : React 4-hydroxybenzyl alcohol with 5-hexen-1-ol under Mitsunobu conditions (e.g., DIAD, PPh₃) or using a base like NaH in anhydrous THF .
  • Reduction : If starting from a ketone precursor (e.g., {4-[(Hex-5-en-1-yl)oxy]phenyl}methanone), reduce with NaBH₄ or LiAlH₄ in ethanol or THF .
  • Key Variables : Solvent polarity, temperature (0–60°C), and catalyst choice (e.g., TBAB for phase-transfer catalysis) significantly affect regioselectivity and byproduct formation .
    • Data Contradictions :
  • Mitsunobu reactions favor retention of stereochemistry but may produce side products if competing nucleophiles are present. Alternative methods (e.g., Williamson ether synthesis) require careful control of pH to avoid hydrolysis of the hex-5-en-1-yl group .

Q. Which analytical techniques are most effective for characterizing {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol?

  • Methodology :

  • NMR : ¹H NMR (δ 5.8–6.0 ppm for terminal alkene protons; δ 4.5–4.7 ppm for benzyl CH₂OH) and ¹³C NMR (δ 70–75 ppm for ether linkage) confirm structure .
  • HRMS : Accurate mass analysis (e.g., [M+H]+ calcd. for C₁₃H₁₈O₂: 207.1385) validates molecular formula .
  • X-ray Crystallography : SHELX software (SHELXL-2018) refines crystal structures, critical for confirming stereochemistry .
    • Limitations : NMR may fail to distinguish positional isomers of the hexenyl chain without 2D techniques (e.g., COSY, HSQC) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (typically >150°C for similar benzyl alcohols) .
  • Light Sensitivity : UV-Vis spectroscopy monitors degradation (λmax ~270 nm for aromatic rings; shifts indicate photooxidation) .
  • Recommended Storage : Anhydrous, dark conditions at –20°C in amber vials with molecular sieves to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol for pharmacological studies?

  • Methodology :

  • Biocatalysis : Use lipases (e.g., Candida antarctica) or engineered ketoreductases with NADPH cofactors for asymmetric reduction of prochiral ketones .
  • Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams to direct stereochemistry during etherification .
  • Data Contradictions :
  • Enzymatic methods achieve >90% ee but require aqueous conditions, which may hydrolyze the alkene group. Non-aqueous ionic liquid systems mitigate this but reduce enzyme activity .

Q. How do structural modifications (e.g., alkene position, substituents) impact biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., hex-4-en-1-yl or cyclohexenyl derivatives) and test against targets (e.g., antimicrobial assays using MIC protocols) .
  • Computational Modeling : Dock compounds into protein active sites (e.g., CYP450 enzymes) using AutoDock Vina to predict metabolic stability .
    • Key Finding :
  • The terminal alkene in hex-5-en-1-yl enhances membrane permeability but increases susceptibility to epoxidation, reducing in vivo half-life .

Q. What mechanistic insights explain conflicting reports on the compound’s antioxidant activity?

  • Methodology :

  • ROS Scavenging Assays : Compare DPPH/ABTS radical quenching vs. cellular ROS (e.g., H₂DCFDA in HepG2 cells) .
  • Contradictions :
  • In vitro assays show high antioxidant capacity (IC₅₀ ~20 µM), but in vivo models (e.g., zebrafish) report pro-oxidant effects due to metabolite generation (e.g., quinones) .

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